molecular formula C27H26F3N3O2 B11519638 2-Amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 312496-74-5

2-Amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11519638
CAS No.: 312496-74-5
M. Wt: 481.5 g/mol
InChI Key: RQFAFFOOCQLIIL-UHFFFAOYSA-N
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Description

2-Amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with active methylene compounds in the presence of ammonium acetate and a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Mechanism of Action

The exact mechanism of action of this compound is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

312496-74-5

Molecular Formula

C27H26F3N3O2

Molecular Weight

481.5 g/mol

IUPAC Name

2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C27H26F3N3O2/c1-4-35-17-11-9-16(10-12-17)23-18(15-31)25(32)33(20-8-6-5-7-19(20)27(28,29)30)21-13-26(2,3)14-22(34)24(21)23/h5-12,23H,4,13-14,32H2,1-3H3

InChI Key

RQFAFFOOCQLIIL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=CC=C4C(F)(F)F)N)C#N

Origin of Product

United States

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